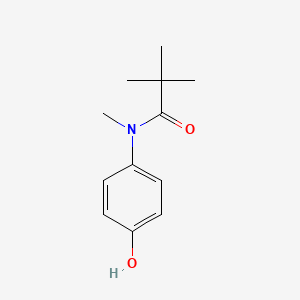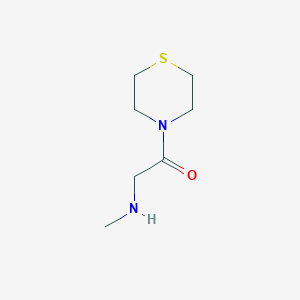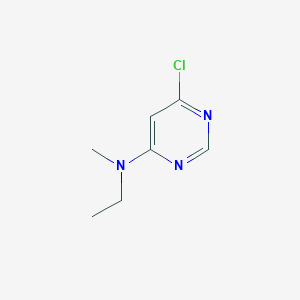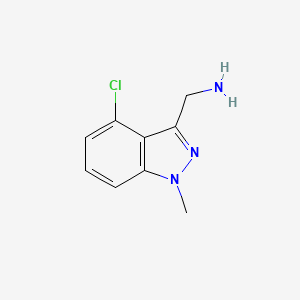
2-metoxi-4-N,4-N-dimetilpiridina-3,4-diamina
Descripción general
Descripción
2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones ópticas
El compuesto se ha utilizado en el crecimiento y la caracterización de cristales orgánicos únicos para aplicaciones ópticas . El cristal cultivado se confirmó mediante análisis de difracción de rayos X (XRD) de monocristal y polvo . Los estudios de fotoluminiscencia muestran que el cristal cultivado tiene emisión de color verde .
Óptica no lineal
El compuesto es importante en aplicaciones fotónicas debido a sus rápidos tiempos de respuesta y la posibilidad de optimizar las estructuras moleculares para maximizar las respuestas no lineales . Las propiedades ópticas no lineales de los materiales juegan un papel vital en muchas aplicaciones nuevas .
Espectroscopia láser
El compuesto es valioso en el campo de la espectroscopia láser . Los materiales NLO orgánicos pueden lograr eficiencias NLO mucho mayores y, además, ofrecen una gran cantidad de posibilidades de diseño .
Comunicación óptica
El compuesto se utiliza en la comunicación óptica . Los cristales orgánicos ópticos no lineales son considerables en las tecnologías recientes debido a su valor industrial en áreas de comunicación óptica .
Almacenamiento de datos ópticos
El compuesto se utiliza en el almacenamiento de datos ópticos . Los cristales orgánicos ópticos no lineales son considerables en las tecnologías recientes debido a su valor industrial en áreas de almacenamiento de datos ópticos .
Industria textil
El compuesto se utiliza en la industria textil, como la tinción del algodón, los procesos de impresión como las tintas de tatuaje amarillas, los esmaltes para juguetes, las emulsiones y las pinturas para el tráfico .
Moléculas bioactivas
El compuesto se ha utilizado en la síntesis de moléculas bioactivas . Se sintetizó una serie de N2-[2-cloro-4(3,4,5-trimetoxifenil azetidin-1-il]-N 4-(aril sustituido)-1,3-tiazol-2,4-diamina y se evaluó su actividad antioxidante in vitro .
Investigación proteómica
El compuesto se utiliza en la investigación proteómica . Es un bioquímico que se utiliza en el estudio de proteínas, sus estructuras y funciones .
Propiedades
IUPAC Name |
2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11(2)6-4-5-10-8(12-3)7(6)9/h4-5H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBYCEZLJOQVNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B1460755.png)


![2-[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamido]acetic acid](/img/structure/B1460758.png)






amine](/img/structure/B1460769.png)
![[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1460770.png)
